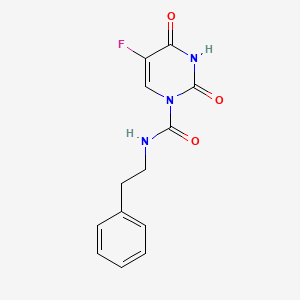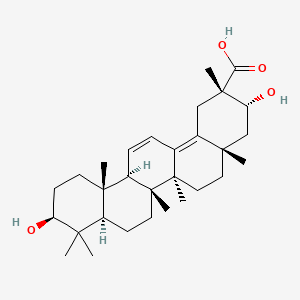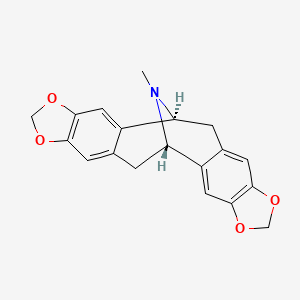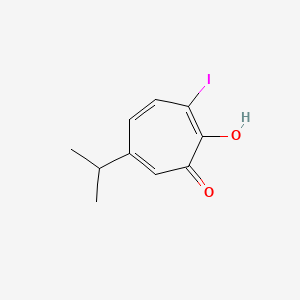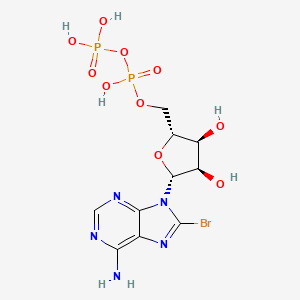
8-Bromoadenosine-5'-diphosphate
Vue d'ensemble
Description
8-Bromoadenosine-5’-Diphosphate is a small molecule that belongs to the class of organic compounds known as purine ribonucleoside diphosphates . These are purine ribobucleotides with a diphosphate group linked to the ribose moiety .
Synthesis Analysis
The synthesis of 8-Bromoadenosine-5’-diphosphate can be achieved by the bromination of adenosine-5’-monophosphate to yield 8-bromoadenosine-5’-monophosphate. This is then converted to the 5’-diphosphate form and polymerized by polynucleotide phosphorylase (PNPase) .Molecular Structure Analysis
The molecular formula of 8-Bromoadenosine-5’-Diphosphate is C10H14BrN5O10P2 . It has an average weight of 506.097 and a monoisotopic mass of 504.939927364 .Physical And Chemical Properties Analysis
8-Bromoadenosine-5’-Diphosphate is a powder that is soluble in water . It has a molecular weight of 506.097 .Applications De Recherche Scientifique
8-Bromoadenosine derivatives, including 8-Bromoadenosine-5'-diphosphate, have been investigated for their roles in modulating enzymatic reactions and biological processes. For instance, 8-Bromoadenosine analogs of 5'-O-triphosphoadenylyl(2'----5')adenylyl(2'----5')adenosine and its derivatives exhibited varying degrees of inhibition of protein synthesis and activation of endonucleases in mouse L cell extracts (Lesiak & Torrence, 1986).
Studies on 8-Bromoadenosine derivatives have also revealed their potential in modifying the binding and activation abilities of enzymes such as RNase L in mouse L cells. These findings suggest that modifications in the base-sugar torsion angles of these compounds may influence their interaction with enzymes (Lesiak & Torrence, 1987).
The application of this compound in plant biology has been demonstrated in studies showing its ability to promote cell division in excised tobacco pith parenchyma tissue, in conjunction with an auxin. This research suggests a role for 8-Bromoadenosine derivatives in regulating plant cell division and growth (Wood & Braun, 1973).
This compound and its related compounds have also been studied for their protective effects against viruses. For example, Poly-8-bromoriboadenylic acid, synthesized from 8-bromoadenosine-5'-monophosphate, was found to protect chick embryos against Wesselsbron virus, demonstrating its potential in antiviral applications (Folayan, Oyedapo, & Akojie, 1984).
Additionally, 8-Bromoadenosine derivatives have been explored in the field of biochemistry, particularly in studying the structure and properties of nucleosides and nucleotides. For instance, research on the crystal and molecular structure of 8-bromoadenosine has provided insights into the conformational aspects of purine nucleosides (Tavale & Sobell, 1970).
Safety and Hazards
When handling 8-Bromoadenosine-5’-diphosphate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is recommended . It is also important to ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN5O10P2/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVVTFSHHQCHNZ-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946422 | |
| Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23600-16-0 | |
| Record name | 8-Bromoadenosine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023600160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohept[b]indole](/img/structure/B1203517.png)
![(1R,7S,9aR,11aR)-3a-(1-hydroxyprop-2-enyl)-6,6,9a,11a-tetramethyl-1-(6-methylheptan-2-yl)-1,2,4,5,5a,7,8,9,10,11-decahydronaphtho[1,2-g][1]benzofuran-7-ol](/img/structure/B1203518.png)
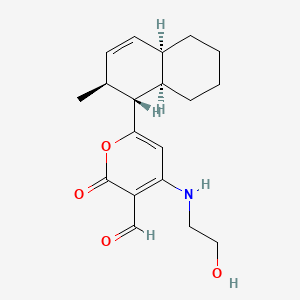


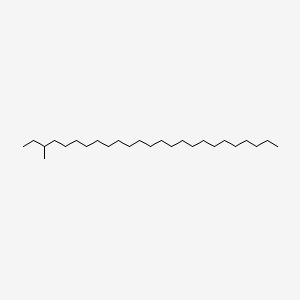

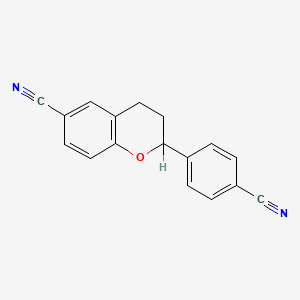
![(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1203528.png)
